molecular formula C23H23NO2 B4104978 N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide

Cat. No. B4104978
M. Wt: 345.4 g/mol
InChI Key: YJCPMUAOBWKFLK-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and exhibits high affinity and selectivity for α7 nicotinic acetylcholine receptors (nAChRs).

Scientific Research Applications

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has also been investigated for its potential use in the treatment of pain, addiction, and depression.

Mechanism of Action

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide exhibits high affinity and selectivity for α7 nAChRs, which are widely distributed in the brain and play a key role in cognitive function, synaptic plasticity, and neuroprotection. Activation of α7 nAChRs by N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide leads to the opening of ion channels, resulting in the influx of calcium ions and the subsequent release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This leads to the activation of downstream signaling pathways that are involved in neuroprotection, anti-inflammation, and cognitive enhancement.
Biochemical and Physiological Effects:
N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokines, and the regulation of oxidative stress. It has also been shown to improve cognitive function, reduce anxiety and depression, and protect against neuronal damage in animal models of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide is a highly specific and potent agonist of α7 nAChRs, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, its high affinity and selectivity for α7 nAChRs may limit its usefulness in studying the function of other nAChR subtypes. Additionally, N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to improve cognitive function and protect against neuronal damage in animal models of these diseases, and further studies are needed to determine its potential therapeutic efficacy in humans. Another potential application is in the treatment of pain and addiction. N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce pain sensitivity and attenuate drug-seeking behavior in animal models, and further studies are needed to determine its potential use in humans. Finally, further studies are needed to elucidate the underlying mechanisms of N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide's effects on neurotransmitter release, inflammation, and oxidative stress, which may lead to the development of new therapeutic strategies for a range of neurological and psychiatric disorders.
Conclusion:
N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide is a synthetic compound that exhibits high affinity and selectivity for α7 nAChRs. It has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, pain, and addiction. N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases. Further studies are needed to determine its potential therapeutic efficacy in humans and to elucidate the underlying mechanisms of its effects.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)-phenylmethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-16-9-10-17(2)21(15-16)22(18-7-5-4-6-8-18)24-23(25)19-11-13-20(26-3)14-12-19/h4-15,22H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCPMUAOBWKFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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